(3,5,6-Trimethylpyrazin-2-yl)methanol chemical properties
(3,5,6-Trimethylpyrazin-2-yl)methanol chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,5,6-Trimethylpyrazin-2-yl)methanol is a heterocyclic organic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in the fields of flavor chemistry and medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols, and potential biological significance of (3,5,6-Trimethylpyrazin-2-yl)methanol, with a focus on its relevance to research and drug development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of (3,5,6-Trimethylpyrazin-2-yl)methanol and Related Compounds
| Property | (3,5,6-Trimethylpyrazin-2-yl)methanol | 2,3,5-Trimethylpyrazine (for comparison) |
| Molecular Formula | C₈H₁₂N₂O[1][2] | C₇H₁₀N₂ |
| Molecular Weight | 152.19 g/mol [1] | 122.17 g/mol |
| CAS Number | 75907-74-3[1][2] | 14667-55-1 |
| Physical Form | Liquid[1] | Liquid |
| Boiling Point | Data not available | 171-172 °C |
| Density | Data not available | 0.979 g/mL at 25 °C |
| Refractive Index | Data not available | n20/D 1.5040 |
| Solubility | The presence of a hydroxyl group suggests potential solubility in polar solvents.[2] | Soluble in water, oils, and organic solvents. |
Experimental Protocols
Synthesis
A direct, detailed synthesis protocol for (3,5,6-Trimethylpyrazin-2-yl)methanol is not extensively documented in publicly available literature. However, a method for the synthesis of a palmitate prodrug of this compound has been described, which involves the synthesis of the parent methanol compound as an intermediate. The general steps are as follows:
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Oxidation: Starting from tetramethylpyrazine.
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Acylation
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Hydrolysis
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Esterification
This process suggests a synthetic route that could be adapted for the direct isolation of (3,5,6-Trimethylpyrazin-2-yl)methanol.
Furthermore, a study on the metabolites of 2,3,5-trimethylpyrazine details the synthesis of various pyrazinemethanol derivatives.[3][4] These methods can serve as a valuable reference for developing a specific synthesis protocol for (3,5,6-Trimethylpyrazin-2-yl)methanol. One such generalized synthesis is the reduction of the corresponding pyrazine-2-carboxylic acid.
Purification and Analysis
Purification of pyrazinemethanol compounds is typically achieved using standard laboratory techniques such as silica gel chromatography.[3]
Analysis and characterization can be performed using the following methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[3][4]
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[3][4]
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and signaling pathway involvement of (3,5,6-Trimethylpyrazin-2-yl)methanol is limited. However, extensive research on the closely related and commercially significant compound, tetramethylpyrazine (TMP) , provides strong indications of the potential biological roles of its derivatives. TMP has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Several key signaling pathways have been identified as being modulated by tetramethylpyrazine:
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SIRT1 Signaling Pathway: Tetramethylpyrazine has been shown to activate the SIRT1 signaling pathway, which is involved in cellular processes like aging, inflammation, and metabolism.
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Rac1/LIMK1 Signaling Pathway: Research indicates that tetramethylpyrazine can regulate the Rac1/LIMK1 signaling pathway, which plays a role in cytoskeletal dynamics and cell motility.
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PKA/CREB Signaling Pathway: Tetramethylpyrazine has also been implicated in the modulation of the PKA/CREB signaling pathway, which is crucial for neuronal plasticity, learning, and memory.
Given the structural similarity, it is plausible that (3,5,6-Trimethylpyrazin-2-yl)methanol may exhibit similar or related biological activities and interact with these or other signaling pathways. Further research is warranted to explore these possibilities.
Visualizations
Logical Relationship of Synthesis
Caption: Synthesis workflow for (3,5,6-Trimethylpyrazin-2-yl)methanol and its prodrug.
Potential Signaling Pathway Interactions (based on Tetramethylpyrazine)
Caption: Potential signaling pathways modulated by (3,5,6-Trimethylpyrazin-2-yl)methanol.
Conclusion
(3,5,6-Trimethylpyrazin-2-yl)methanol is a pyrazine derivative with potential for further investigation in medicinal chemistry and drug development. While specific data on its physical properties and biological activity are still emerging, the known chemistry of related compounds provides a solid foundation for future research. The synthesis methodologies and the implication of related compounds in key signaling pathways outlined in this guide offer valuable starting points for scientists and researchers interested in exploring the therapeutic potential of this and other pyrazine derivatives.
